molecular formula C23H31N5O2 B11252345 1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one

1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B11252345
M. Wt: 409.5 g/mol
InChI Key: DFGXFJYVLQWBIY-UHFFFAOYSA-N
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Description

1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties

Preparation Methods

The synthesis of 1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of 1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE and its potential advantages in specific applications.

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C23H31N5O2/c1-19-18-21(26-14-16-30-17-15-26)25-23(24-19)28-12-10-27(11-13-28)22(29)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3

InChI Key

DFGXFJYVLQWBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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